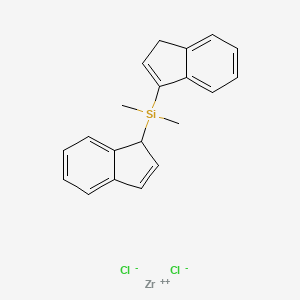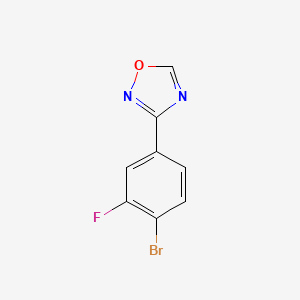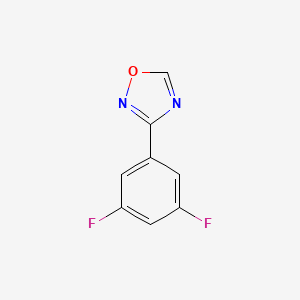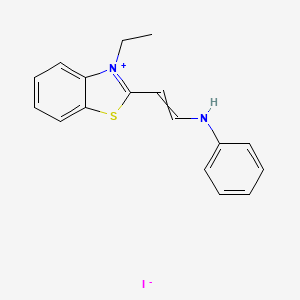
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium est un composé organique qui appartient à la classe des sels de benzothiazolium. Ce composé est caractérisé par la présence d’un groupe anilinovinyl lié au noyau benzothiazolium.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium implique généralement la réaction du 2-éthylbenzothiazole avec l’aniline en présence d’un catalyseur approprié. La réaction est réalisée dans des conditions contrôlées afin de garantir la formation du produit souhaité. Les conditions de réaction peuvent inclure l’utilisation de solvants tels que l’éthanol ou le méthanol, et la température de réaction est généralement maintenue autour de 60-80 °C.
Méthodes de production industrielle
Dans les milieux industriels, la production de l’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium peut impliquer une synthèse à grande échelle utilisant des réacteurs à flux continu. Cette méthode permet une production efficace du composé avec une pureté et un rendement élevés. Les conditions de réaction sont optimisées pour garantir la scalabilité et la reproductibilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
L’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, telles que les amines ou les alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) ou les agents alkylants (par exemple, les halogénures d’alkyle) sont utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés substitués du benzothiazolium.
Applications De Recherche Scientifique
L’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d’autres molécules complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Iodure de 2-(2-anilinovinyl)-3-méthylbenzothiazolium
- Iodure de 2-(2-anilinovinyl)-3-propylbenzothiazolium
- Iodure de 2-(2-anilinovinyl)-3-butylbenzothiazolium
Unicité
L’iodure de 2-(2-anilinovinyl)-3-éthylbenzothiazolium est unique en raison de ses caractéristiques structurales et de ses propriétés chimiques spécifiques. Comparé à des composés similaires, il peut présenter une réactivité et des activités biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H17IN2S |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
Clé InChI |
LIBSJLLOCATOHR-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


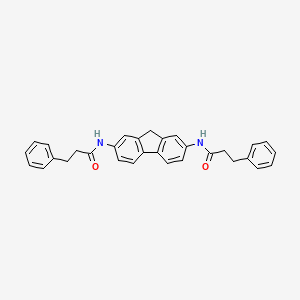
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)
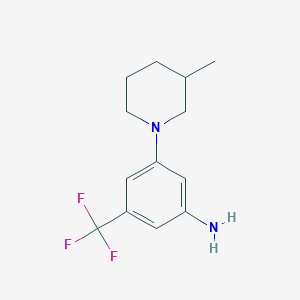



![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
